

RS102895: A Technical Guide for Researchers

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Compound of Interest

Compound Name: RS102895

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An In-depth Technical Guide on the CCR2 Antagonist RS102895

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **RS102895**, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCL2-CCR2 axis in various inflammatory and autoimmune diseases.

Chemical Structure and Properties

RS102895 is a small molecule inhibitor belonging to the spiropiperidine class of compounds.^[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
CAS Number	300815-41-2[2][3]
Molecular Formula	C ₂₁ H ₂₁ F ₃ N ₂ O ₂
Molecular Weight	390.40 g/mol [3][4]
Canonical SMILES	<chem>C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F</chem>
InChI	InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27)
InChIKey	KRRISOFSWVKYBF-UHFFFAOYSA-N

Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Purity	>99%
Solubility	Soluble in DMSO to 50 mM. Also soluble in DMF and Ethanol.
Storage	Store at 4°C, protected from light.

Pharmacological Properties

RS102895 is a potent and selective antagonist of the human CCR2 receptor, a key mediator in the inflammatory response.

Receptor Binding and Functional Activity

Target	Assay	IC ₅₀
Human CCR2b	Radioligand Binding	360 nM
Human CCR1	Radioligand Binding	17.8 μ M
Human α 1a Adrenergic Receptor	Functional Assay	130 nM
Human α 1d Adrenergic Receptor	Functional Assay	320 nM
Rat Brain Cortex 5-HT1a Receptor	Functional Assay	470 nM
MCP-1-stimulated Chemotaxis (THP-1 cells)	Chemotaxis Assay	1.7 μ M
MCP-1-stimulated Calcium Influx	Calcium Flux Assay	32 nM
MCP-3-stimulated Calcium Influx	Calcium Flux Assay	130 nM

Pharmacokinetics

In vivo studies in mice have shown that **RS102895** has a short plasma half-life of approximately 1 hour following intraperitoneal administration. A multi-dosing regimen of 5 mg/kg every 6 hours was found to maintain plasma concentrations above 20 ng/mL, a level sufficient to block monocyte migration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **RS102895**.

CCR2 Radioligand Binding Assay

This protocol is adapted from methodologies described for CCR2 antagonist characterization.

Objective: To determine the binding affinity of **RS102895** for the human CCR2b receptor.

Materials:

- HEK293 cells stably expressing human CCR2b.
- [125 I]-MCP-1 (radioligand).
- **RS102895**.
- Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and counter.

Procedure:

- Prepare cell membranes from HEK293-CCR2b cells.
- In a 96-well plate, add 25 μL of varying concentrations of **RS102895** (e.g., 10^{-11} to 10^{-5} M) in binding buffer.
- Add 25 μL of [125 I]-MCP-1 (final concentration ~ 0.1 nM) to each well.
- Add 150 μL of cell membrane preparation (e.g., 5-10 μg protein/well) to initiate the binding reaction.
- For non-specific binding control wells, add a high concentration of unlabeled MCP-1 (e.g., 1 μM).
- Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.

- Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

THP-1 Chemotaxis Assay

This protocol is based on standard transwell migration assays for monocytic cells.

Objective: To assess the inhibitory effect of **RS102895** on MCP-1-induced chemotaxis of THP-1 cells.

Materials:

- THP-1 cells.
- Recombinant human MCP-1.
- **RS102895**.
- Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
- Transwell inserts (e.g., 5 µm pore size).
- 24-well plates.
- Calcein-AM (for cell labeling).
- Fluorescence plate reader.

Procedure:

- Culture THP-1 cells and resuspend them in chemotaxis buffer at a concentration of 1×10^6 cells/mL.
- Label the cells with Calcein-AM according to the manufacturer's protocol.

- Pre-incubate the labeled THP-1 cells with varying concentrations of **RS102895** for 30 minutes at 37°C.
- In the lower chamber of the 24-well plate, add 600 µL of chemotaxis buffer containing MCP-1 (e.g., 10 ng/mL). For control wells, add buffer alone.
- Place the transwell inserts into the wells.
- Add 100 µL of the pre-incubated THP-1 cell suspension to the upper chamber of each insert.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- After incubation, carefully remove the inserts.
- Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
- Calculate the percentage of inhibition of chemotaxis for each concentration of **RS102895** and determine the IC₅₀ value.

Calcium Influx Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels.

Objective: To determine the effect of **RS102895** on MCP-1-stimulated calcium mobilization in CCR2-expressing cells.

Materials:

- HEK293 cells stably expressing human CCR2b or THP-1 cells.
- Recombinant human MCP-1.
- **RS102895**.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
- Pluronic F-127.

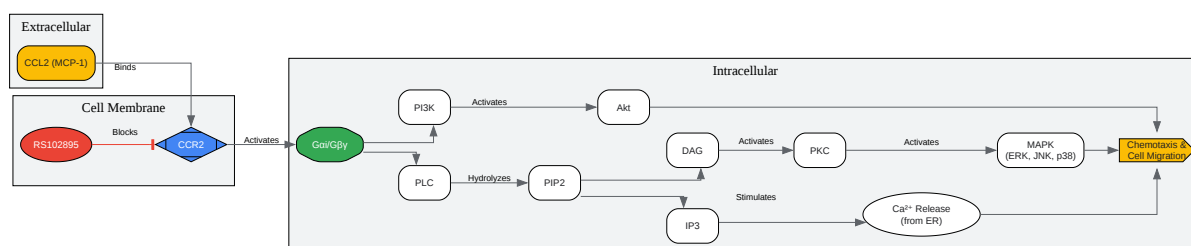
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fluorescence plate reader with kinetic reading capabilities.

Procedure:

- Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
- Remove the culture medium and add the dye loading solution to the cells.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Wash the cells twice with assay buffer to remove excess dye.
- Add 100 µL of assay buffer containing varying concentrations of **RS102895** to the wells and incubate for 15-30 minutes.
- Place the plate in a fluorescence plate reader and record the baseline fluorescence.
- Add a solution of MCP-1 (e.g., final concentration of 100 ng/mL) to stimulate the cells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of **RS102895** by comparing the peak fluorescence response in the presence and absence of the compound and calculate the IC₅₀ value.

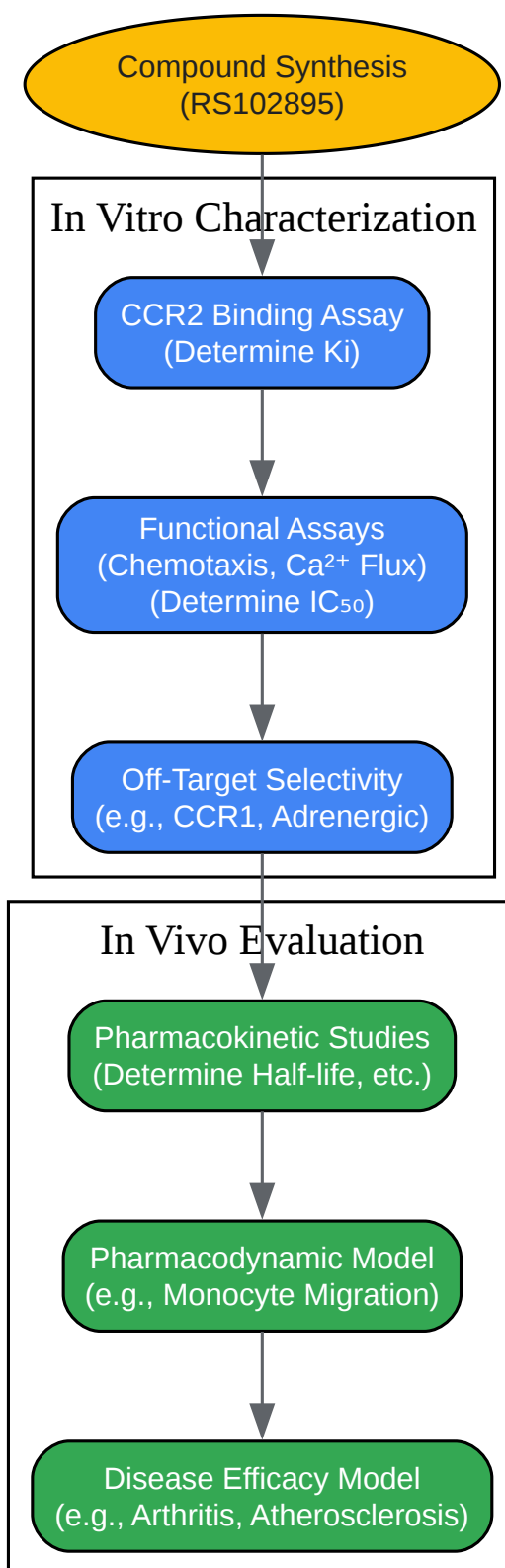
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.



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Caption: CCR2 signaling pathway and the inhibitory action of **RS102895**.



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Caption: A typical experimental workflow for the evaluation of a CCR2 antagonist like **RS102895**.

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References

- 1. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 4. corning.com [corning.com]
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